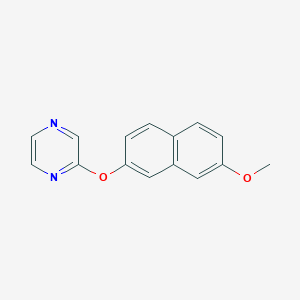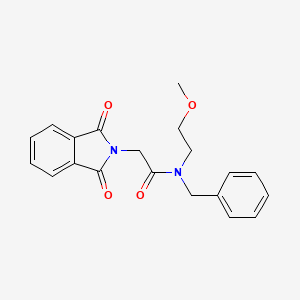
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound is also known as BMD-135, and it has been extensively studied for its potential use in various biomedical applications.
Mecanismo De Acción
The mechanism of action of BMD-135 is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating the activity of various signaling pathways in the body. BMD-135 has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation. The compound has also been shown to activate the Nrf2 pathway, a signaling pathway that regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
BMD-135 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase. BMD-135 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BMD-135 is its relatively low toxicity. The compound has been shown to have a good safety profile in animal studies. Another advantage of BMD-135 is its stability in biological fluids. The compound has been shown to be stable in plasma and serum for up to 24 hours. However, one of the limitations of BMD-135 is its poor solubility in water. The compound requires the use of organic solvents for in vitro and in vivo studies.
Direcciones Futuras
There are several future directions for the study of BMD-135. One area of research is the development of novel analogs of BMD-135 with improved pharmacological properties. Another area of research is the study of the compound's potential use in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of BMD-135 and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. The compound has been extensively studied for its potential use in various biomedical applications. BMD-135 has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound's mechanism of action is not fully understood, but it has been suggested that it modulates various signaling pathways in the body. BMD-135 has several advantages for lab experiments, including its low toxicity and stability in biological fluids. However, the compound's poor solubility in water is a limitation. There are several future directions for the study of BMD-135, including the development of novel analogs and the study of its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of BMD-135 involves the reaction of N-benzyl-2-amino-N-(2-methoxyethyl)acetamide with phthalic anhydride in the presence of a catalyst. The reaction takes place under mild conditions, and the yield of the compound is relatively high. The purity of the compound can be improved through recrystallization.
Aplicaciones Científicas De Investigación
BMD-135 has been extensively studied for its potential use in various biomedical applications. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-12-11-21(13-15-7-3-2-4-8-15)18(23)14-22-19(24)16-9-5-6-10-17(16)20(22)25/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZBDXLAUSJLPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=CC=C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(1,3-dioxoisoindol-2-yl)-N-(2-methoxyethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[4-[(3,4-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477245.png)
![3-(carbamoylamino)-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7477251.png)
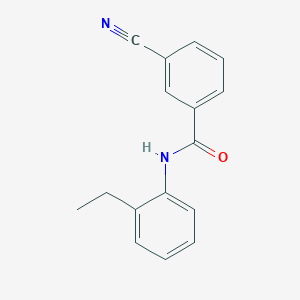
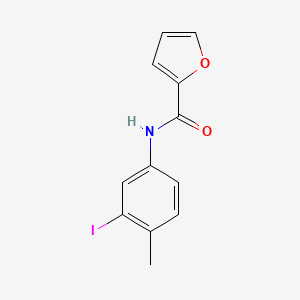
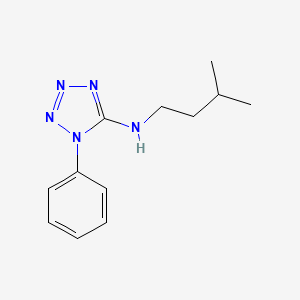
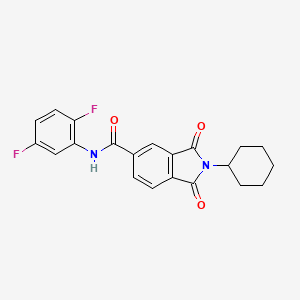
![(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B7477283.png)
![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7477296.png)
![2-[(3-Methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B7477301.png)
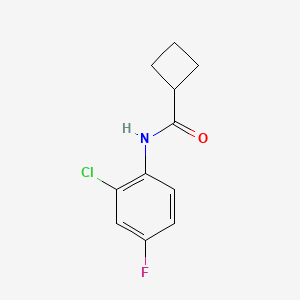

![(7-Bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-(hydroxymethyl)benzoate](/img/structure/B7477343.png)
